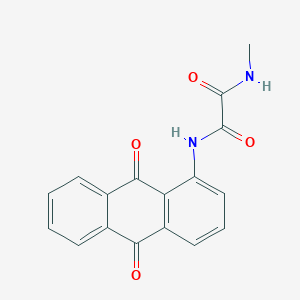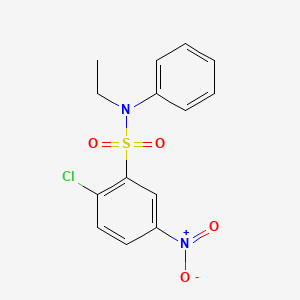
1-Methyl-1-(3-methylbutyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-(3-methylbutyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Métodos De Preparación
The synthesis of 1-Methyl-1-(3-methylbutyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This method provides a straightforward and efficient route to diverse guanidines with yields up to 81%. Another method involves the use of thioureas in conjunction with thiophilic metal salts or coupling reagents . Industrial production methods often rely on the addition of amines to carbodiimides or the use of guanylating agents such as S-methylisothioureas .
Análisis De Reacciones Químicas
1-Methyl-1-(3-methylbutyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with guanidines.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted guanidines.
Aplicaciones Científicas De Investigación
1-Methyl-1-(3-methylbutyl)guanidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-(3-methylbutyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine functional group can form multiple resonance structures, delocalizing the positive charge and enhancing its binding affinity to various targets . This compound may also act as a strong base, facilitating reactions that require proton transfer .
Comparación Con Compuestos Similares
1-Methyl-1-(3-methylbutyl)guanidine can be compared to other guanidine derivatives such as:
Tetramethylguanidine: Known for its strong basicity and use in organic synthesis.
Phenylguanidine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
N,N’-Disubstituted guanidines: These compounds have diverse applications in catalysis and material science.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and binding properties compared to other guanidines .
Propiedades
Fórmula molecular |
C7H17N3 |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
1-methyl-1-(3-methylbutyl)guanidine |
InChI |
InChI=1S/C7H17N3/c1-6(2)4-5-10(3)7(8)9/h6H,4-5H2,1-3H3,(H3,8,9) |
Clave InChI |
DWDWGJFPMQFQDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN(C)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)


![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
